2-(4-ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-a]pyrimidin-4-one core structure, which is fused with various functional groups, including a piperazine ring, a thiazolidinone moiety, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperazine ring: This step involves the reaction of the intermediate with 4-ethylpiperazine under suitable conditions.
Formation of the thiazolidinone moiety: This can be accomplished through a condensation reaction with a thioamide and a carbonyl compound.
Attachment of the phenylethyl group: This step involves the alkylation of the intermediate with a phenylethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl halides, base (e.g., sodium hydroxide), organic solvents (e.g., dichloromethane).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its complex structure and functional groups.
Pharmaceutical Research: The compound can be investigated for its pharmacokinetic and pharmacodynamic properties, as well as its potential as a lead compound for drug development.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s various functional groups may allow it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-((5Z)-5-{[2-(4-ethyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid .
- 4-((5Z)-5-{[2-(4-ethyl-1-piperazinyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid .
Uniqueness
2-(4-ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C27H29N5O2S2 |
---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O2S2/c1-4-29-13-15-30(16-14-29)24-21(25(33)31-12-8-9-18(2)23(31)28-24)17-22-26(34)32(27(35)36-22)19(3)20-10-6-5-7-11-20/h5-12,17,19H,4,13-16H2,1-3H3/b22-17- |
InChI Key |
LRIIOQAVIXFRHU-XLNRJJMWSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5 |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5 |
Origin of Product |
United States |
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